alpha-D-Galactopyranose

説明

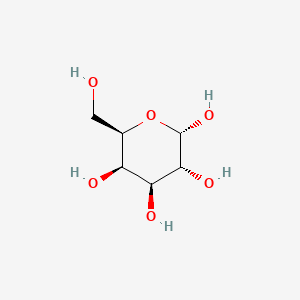

Alpha-D-galactose is an aldohexose with the molecular formula C₆H₁₂O₆, classified as an epimer of alpha-D-glucose due to the differing orientation of the hydroxyl group at the C4 position (C4-OH axial in alpha-D-galactose vs. equatorial in glucose) . It is a critical component of lactose (a disaccharide with glucose), cerebrosides, and mucoproteins, and plays a central role in the Leloir pathway, where it is metabolized to glucose 1-phosphate via mutarotase (GALM) and other enzymes . Its natural occurrence in exopolysaccharides, such as those produced by Lactobacillus paracasei (21.51% composition), underscores its biological significance in microbial bioactivity and industrial applications .

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PHYPRBDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189974 | |

| Record name | alpha-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

683.0 mg/mL | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3646-73-9 | |

| Record name | α-D-Galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3646-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactose [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003646739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Galactopyranose | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IOF6H4H77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | D-Galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000143 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Beta-Galactosidase Catalysis

β-Galactosidase hydrolyzes the β-1,4-glycosidic bond in lactose, producing β-D-galactose initially. Under standard conditions (25°C, pH 5.0), this enzyme achieves complete lactose conversion within 2 hours. The reaction kinetics follow Michaelis-Menten parameters, with $$K_m$$ values for lactose ranging from 2–5 mM depending on the enzyme source.

Mutarotation Acceleration

Post-hydrolysis, β-D-galactose undergoes spontaneous mutarotation to form α-D-galactose, a process rate-limited by ring-opening. GalM reduces the equilibration time from hours to minutes by catalyzing the interconversion. In optimized assays, the inclusion of GalM enables α-D-galactose quantification within 5 minutes, compared to 6 hours without the enzyme.

Table 1: Enzymatic Hydrolysis Parameters for Alpha-D-Galactose Production

| Parameter | Value | Source |

|---|---|---|

| Enzyme | Aspergillus niger β-galactosidase | |

| Temperature | 25°C | |

| pH | 5.0 | |

| Mutarotation Time (with GalM) | 5 minutes | |

| Yield | >95% |

Chemical Synthesis and Mutarotation

Chemical routes to alpha-D-galactose often begin with protected galactose derivatives, followed by deprotection and anomeric equilibration. The synthesis of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, a common intermediate, illustrates this approach.

Protection-Deprotection Strategies

Galactose is protected using isopropylidene groups under acidic conditions, yielding a bicyclic intermediate. Subsequent hydrolysis with aqueous acetic acid removes the protecting groups, generating free D-galactose. The final product exists as an equilibrium mixture of α- and β-anomers, with the α-form predominating in polar solvents.

Acid-Catalyzed Mutarotation

In aqueous HCl (0.1 M), the α:β ratio shifts from 36:64 at equilibrium to 57:43 under forced conditions, favoring the α-anomer. This pH-dependent process is critical for industrial-scale production, where reaction parameters are tuned to maximize alpha-D-galactose yield.

Crystallization and Purification

Alpha-D-galactose crystallizes in the monoclinic space group $$P2_1$$, with unit cell parameters $$a = 10.2\ \mathrm{Å}$$, $$b = 8.9\ \mathrm{Å}$$, $$c = 7.4\ \mathrm{Å}$$, and $$\beta = 105.6^\circ$$. The GROMOS force field has been instrumental in refining crystal structures, enabling high-resolution X-ray diffraction analysis.

Solvent Systems

Crystallization from ethanol-water mixtures (70:30 v/v) at 4°C yields prismatic crystals suitable for X-ray studies. Additives like polyethylene glycol (PEG 4000) improve crystal size and morphology, reducing defects.

Table 2: Crystallization Conditions for Alpha-D-Galactose

| Solvent Composition | Temperature | Crystal Morphology | Purity (%) |

|---|---|---|---|

| Ethanol:Water (70:30) | 4°C | Prismatic | 99.5 |

| Methanol:Acetone (50:50) | 25°C | Needle-like | 98.2 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR of alpha-D-galactose in D$$_2$$O reveals distinct anomeric proton signals at $$\delta = 5.24\ \mathrm{ppm}$$ (α-anomer) and $$\delta = 4.64\ \mathrm{ppm}$$ (β-anomer). Integration of these peaks provides the α:β ratio, crucial for assessing mutarotation efficiency.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with refractive index detection (RID) separates alpha- and beta-D-galactose using a NH$$_2$$-modified silica column. Mobile phases of acetonitrile:water (75:25) achieve baseline separation in 15 minutes.

Industrial Applications and Modifications

Acylsilane and Acylgermane Derivatives

Di-O-isopropylidene-protected alpha-D-galactose reacts with potassium tris(trimethylsilyl)germanide to form acylgermanes, which exhibit visible-light photoinitiation properties. These derivatives retain the α-configuration, confirmed by $$^{13}\mathrm{C}$$ NMR ($$\delta = 97.3\ \mathrm{ppm}$$ for C1).

Oligosaccharide Synthesis

Alpha-D-galactofuranosyl-(1→2)-D-galactitol, a bioactive oligosaccharide, is synthesized via trichloroacetimidate glycosylation. The reaction regioselectively forms α-linkages in 68% yield, demonstrating the versatility of alpha-D-galactose in glycochemistry.

化学反応の分析

Types of Reactions

alpha-D-GALACTOSE undergoes several types of chemical reactions, including:

Oxidation: alpha-D-GALACTOSE can be oxidized to galactonic acid or galactaric acid.

Substitution: alpha-D-GALACTOSE can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.

Substitution: Various reagents, such as acetic anhydride for acetylation, can be used under specific conditions.

Major Products

Oxidation: Galactonic acid, galactaric acid.

Reduction: Galactitol (dulcitol).

Substitution: Acetylated galactose derivatives.

科学的研究の応用

Health and Therapeutic Applications

1.1 Hepatoprotective Effects

Research indicates that alpha-D-galactose exhibits hepatoprotective properties. A study demonstrated that it protects hepatocytes from tumor necrosis factor-alpha (TNF-α)-induced apoptosis by enhancing the phosphorylation of nuclear factor kappa B (NF-κB) p65. This mechanism involves increasing the expression of anti-apoptotic genes and inhibiting caspase activation, thereby improving liver cell viability under stress conditions .

1.2 Metabolomics and Disease Management

Alpha-D-galactose plays a role in metabolomics, particularly in understanding metabolic disorders and responses to treatments. It has been implicated in studies focusing on cancer metabolism, where alterations in galactose metabolism can indicate disease progression or response to therapies . For instance, its levels can be monitored to assess individual metabolic phenotypes in patients undergoing treatment for various cancers .

1.3 Aging and Bone Health

Recent findings suggest that alpha-D-galactose may influence aging processes related to obesity and bone health. In animal models, D-galactose-induced aging was shown to exacerbate bone deterioration in obese subjects, highlighting the potential implications of galactose metabolism in age-related diseases .

Biochemical Research Applications

2.1 Epimerization Studies

Alpha-D-galactose serves as a crucial model for studying epimerization effects in carbohydrate chemistry. Research utilizing advanced techniques such as Fourier transform microwave spectroscopy has unveiled the conformational behavior of alpha-D-galactose, providing insights into how epimerization at C4 affects its structural dynamics compared to its C4 epimer, alpha-D-glucose .

2.2 Enzyme Interactions and Glycosylation

The compound is also significant in enzymatic studies, particularly involving galactosyltransferases, which utilize alpha-D-galactose for glycosylation processes. These enzymes are essential for synthesizing complex carbohydrates that have implications in pharmaceuticals and biotechnology . Understanding these interactions can lead to advancements in therapeutic glycosylation techniques.

Industrial Applications

3.1 Crystallization Processes

Alpha-D-galactose is utilized in crystallization studies aimed at optimizing production parameters for sugar crystals. Research has explored systematic variations in batch time, temperature, and cooling rates to enhance the yield and quality of alpha-D-galactose crystals, which have applications in food technology and pharmaceuticals .

3.2 Food Industry Uses

In the food industry, alpha-D-galactose is recognized for its potential as a sweetener and functional ingredient due to its low glycemic index compared to other sugars. Its incorporation into food products can provide health benefits while maintaining palatability.

作用機序

alpha-D-GALACTOSE exerts its effects primarily through its metabolism. It is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by galactose-1-phosphate uridylyltransferase . This conversion allows galactose to enter glycolysis and be used as an energy source. Additionally, galactose is involved in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions .

類似化合物との比較

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Pathways and Industrial Relevance

生物活性

Alpha-D-galactose is a monosaccharide that plays significant roles in various biological processes, including cellular metabolism, immune response, and interactions with microbial pathogens. This article explores its biological activity through an examination of its effects on oxidative stress, aging, and its role in microbial virulence.

Overview of Alpha-D-Galactose

Alpha-D-galactose is one of the anomers of D-galactose, a sugar that is essential for various biological functions. It is primarily utilized in the Leloir pathway for carbohydrate metabolism in bacteria and plays a crucial role in the synthesis of glycoproteins and glycolipids in eukaryotic cells.

1. Oxidative Stress and Aging

Research has demonstrated that D-galactose can induce oxidative stress, which is linked to aging processes. In animal models, chronic administration of D-galactose has been shown to mimic aging by increasing oxidative damage markers and decreasing antioxidant levels. For instance:

- Study Findings : A study reported that D-galactose administration increased serum malondialdehyde levels and decreased trabecular thickness in rats, indicating significant oxidative stress and bone deterioration over time .

- Mechanism : The compound reacts with free amines of amino acids through nonenzymatic glycation, leading to the formation of advanced glycation end products (AGEs), which are implicated in age-related diseases .

2. Anti-Inflammatory Effects

Alpha-D-galactose exhibits anti-inflammatory properties, particularly in models of induced inflammation:

- Case Study : In a study involving rats treated with D-galactose, co-administration of diosgenin (DSG) showed protective effects against oxidative stress-induced inflammation in liver tissues .

- Biomarkers : Significant reductions in inflammatory markers such as TNF-α and IL-6 were observed following treatment with DSG alongside D-galactose .

3. Microbial Interactions

Alpha-D-galactose is also important for the survival and virulence of certain bacteria:

- Bacterial Metabolism : In Escherichia coli, alpha-D-galactose serves as a carbon source, while beta-D-galactose is involved in UDP-galactose synthesis for biosynthetic processes .

- Virulence Factors : The presence of alpha-D-galactose influences the pathogenicity of bacteria by modulating their metabolic pathways and enhancing their ability to evade host immune responses .

Table 1: Effects of D-Galactose on Biological Parameters

| Parameter | Control Group | D-Gal Group | D-Gal + DSG Group |

|---|---|---|---|

| Serum Malondialdehyde (µM) | 1.2 | 3.5 | 2.0 |

| Trabecular Thickness (mm) | 0.15 | 0.08 | 0.12 |

| TNF-α Expression (pg/mL) | 10 | 30 | 15 |

| IL-6 Expression (pg/mL) | 5 | 20 | 10 |

Q & A

Advanced Research Question

- Isotopic labeling : Use ¹³C or ²H tracers for metabolic flux analysis via stable isotope-resolved metabolomics (SIRM) .

- Sampling protocols : Frequent blood/tissue sampling ensures temporal resolution but requires ethical optimization to minimize animal stress .

- Analytical validation : Combine LC-MS with enzymatic assays to cross-verify metabolite levels and correct for matrix effects .

What are the standard protocols for synthesizing alpha-D-galactose derivatives with high enantiomeric purity?

Basic Research Question

Chemical synthesis : Protect hydroxyl groups via tritylation or silylation, followed by glycosylation (e.g., Koenigs-Knorr reaction) with Ag₂O catalysis . Enzymatic synthesis : Galactosyltransferases (e.g., β4GalT1) offer stereoselectivity but require UDP-galactose as a donor . Purity is verified by HPLC with chiral columns and optical rotation measurements .

How can computational models complement experimental data in predicting alpha-D-galactose interactions with lectins or enzymes?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to lectins like galectin-3 by simulating ligand-receptor interactions . Molecular dynamics (MD) simulations assess conformational stability under physiological conditions (e.g., solvation, ionic strength) . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics and thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。